3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
CAS No.: 174842-30-9
Cat. No.: VC7250723
Molecular Formula: C20H16O5
Molecular Weight: 336.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174842-30-9 |
|---|---|
| Molecular Formula | C20H16O5 |
| Molecular Weight | 336.343 |
| IUPAC Name | 3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]chromen-2-one |
| Standard InChI | InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+ |
| Standard InChI Key | WSWNSXNFUNGIAB-ZHACJKMWSA-N |
| SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with an (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl group. The coumarin nucleus consists of a benzopyrone system, while the chalcone-like side chain introduces a conjugated α,β-unsaturated ketone with methoxy substituents at the 2- and 3-positions of the phenyl ring. Key structural attributes include:
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Stereochemistry: The (2E) configuration of the enoyl group ensures a planar, trans-oriented double bond, optimizing conjugation across the system .
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Electron distribution: Methoxy groups act as electron donors, enhancing the electron density of the phenyl ring and influencing reactivity in electrophilic substitutions .
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Molecular formula: (calculated molecular weight: 344.34 g/mol), closely resembling analogs such as K229-1040 (Mol. Wt. 370.79) .
Physicochemical Properties
These properties suggest moderate lipophilicity, aligning with trends observed in coumarin-chalcone hybrids designed for membrane permeability .
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via Claisen-Schmidt condensation, a widely used method for chalcone-coumarin hybrids . A typical protocol involves:
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Aldol condensation: Reaction of 3-acetylcoumarin with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol).
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Microwave-assisted optimization: Modern adaptations using microwave irradiation reduce reaction times from hours to minutes, improving yields (e.g., 65–80% vs. 40–50% conventionally) .
Key intermediates:
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3-Acetylcoumarin: Prepared via Pechmann condensation of resorcinol and ethyl acetoacetate .
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2,3-Dimethoxybenzaldehyde: Commercial availability or synthesized via methoxylation of o-vanillin .
Challenges in Synthesis
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Steric hindrance: Methoxy groups at the 2- and 3-positions may slow reaction kinetics due to reduced accessibility of the aldehyde group .
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Isomerization risk: Prolonged heating may lead to cis-trans isomerization of the enoyl group, necessitating precise temperature control .
Analytical Characterization
Spectroscopic Methods
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NMR:
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Mass spectrometry: Molecular ion peak at m/z 344.34 (M) with fragmentation patterns confirming the enoyl side chain .
Chromatographic Profiling
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